Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a benzhydryl group, a benzamido group, and a chloromethyl group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the core bicyclic structure, followed by the introduction of the benzhydryl, benzamido, and chloromethyl groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
. The final steps involve the addition of the benzhydryl and benzamido groups under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antibiotics and antiviral agents.
Biological Studies: It can be used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: The compound’s reactivity allows it to be used in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: Similar structure but with an amino group instead of a benzamido group.
Benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of the benzamido group in benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H23ClN2O5 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5/c29-16-21-17-35-27-22(30-25(32)20-14-8-3-9-15-20)26(33)31(27)23(21)28(34)36-24(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22,24,27H,16-17H2,(H,30,32) |
InChI Key |
JIZOONXWVOABDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(O1)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Origin of Product |
United States |
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